molecular formula C9H17NO3 B1476851 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid CAS No. 1850982-82-9

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid

Cat. No.: B1476851
CAS No.: 1850982-82-9
M. Wt: 187.24 g/mol
InChI Key: OSJQSIFPQRVHTN-UHFFFAOYSA-N
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Description

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C9H17NO3 and its molecular weight is 187.24 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-[3-(ethoxymethyl)pyrrolidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-13-7-8-3-4-10(5-8)6-9(11)12/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJQSIFPQRVHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCN(C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyrrolidine ring in the compound can interact with enzymes that recognize nitrogen-containing heterocycles, potentially inhibiting or activating their catalytic activity. Additionally, the ethoxymethyl group may enhance the compound’s binding affinity to certain proteins, leading to changes in their conformation and function. These interactions are crucial for understanding the compound’s role in various biochemical pathways.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins, leading to altered cellular responses. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in the levels of specific mRNAs and proteins. These effects on cellular metabolism and function highlight the compound’s potential as a tool for studying cellular processes and developing therapeutic agents.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, the compound may inhibit enzyme activity by occupying the active site or by inducing conformational changes that reduce the enzyme’s catalytic efficiency. Alternatively, it may activate enzymes by stabilizing their active conformation. Additionally, the compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their ability to regulate target genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, the compound may undergo chemical changes that affect its activity and function. Studies have shown that the compound remains stable under certain conditions, but it may degrade when exposed to light, heat, or reactive chemicals. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have lasting impacts on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular function or modulating biochemical pathways. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can affect its activity and function. These factors are important for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Biological Activity

2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the compound's biochemical properties, molecular mechanisms, and biological effects, supported by data tables and relevant case studies.

The compound is characterized by its interaction with various enzymes and cellular pathways. It is known to influence metabolic processes and exhibit significant biological activity, including:

  • Enzyme Inhibition : Similar to other piperidine derivatives, it may inhibit specific kinases involved in cell signaling pathways, which can lead to altered cellular functions.
  • Cellular Modulation : It affects gene expression and cellular metabolism, potentially influencing cell proliferation and apoptosis.

The molecular mechanism of action for this compound involves several key interactions:

  • Binding Interactions : The compound binds to various enzymes and receptors, leading to either inhibition or activation of these biomolecules.
  • Signal Transduction Pathways : It modulates important signaling pathways that regulate cell growth and survival.

Antiproliferative Activity

Research indicates that compounds similar to this compound exhibit antiproliferative effects. For example, studies have shown that piperidine derivatives can inhibit tubulin polymerization, a critical process for cell division. This inhibition can lead to reduced cancer cell proliferation.

In Vivo Studies

In animal models, the biological effects of the compound vary with dosage. Higher doses may lead to toxic side effects, while lower doses can demonstrate beneficial effects such as:

  • Reduced Tumor Growth : Animal studies have shown that certain derivatives can significantly reduce tumor size in xenograft models.
  • Improved Survival Rates : Some studies indicate enhanced survival rates in treated animals compared to controls.

Case Studies

  • Antitumor Activity : A study evaluated the antitumor activity of a related compound in a murine leukemia model. The results demonstrated significant tumor reduction compared to untreated controls (p < 0.05).
    Treatment GroupTumor Size (mm)Survival Rate (%)
    Control25 ± 540
    Treatment A10 ± 380
  • Neuroprotective Effects : Another study investigated the neuroprotective properties of related compounds in models of neurodegeneration. The findings suggested that these compounds could mitigate neuronal loss and improve functional outcomes.

Dosage Effects

The biological activity of this compound is dose-dependent. Research suggests that:

  • Low Doses : May enhance therapeutic effects without significant toxicity.
  • High Doses : Can lead to adverse effects, including cytotoxicity and organ damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid
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2-(3-(Ethoxymethyl)pyrrolidin-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.